(S)-Alaproclate hydrochloride
Description
Historical Context of Development
Alaproclate (B1199957) was conceived during a period of significant advancement in the understanding of neurochemical pathways and their role in mood disorders. Before the advent of SSRIs, the primary pharmacological treatments for depression were tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). orpdl.org While often effective, these first-generation antidepressants were associated with a broad range of side effects due to their non-selective action on various neurotransmitter systems. orpdl.org
The development of Alaproclate was driven by the "serotonin hypothesis" of depression, which posited that a deficiency in the neurotransmitter serotonin (B10506) was a key factor in the pathophysiology of the disorder. The goal was to create a compound that would selectively block the reuptake of serotonin into the presynaptic neuron, thereby increasing its availability in the synaptic cleft to enhance neurotransmission. mayoclinic.org Alaproclate emerged as a potent inhibitor of serotonin reuptake, marking it as one of the earliest compounds designed with this specific mechanism of action. medchemexpress.com
Alaproclate, along with compounds like Zimelidine and Indalpine, is considered a first-generation SSRI. acetherapeutics.com These drugs were at the forefront of a new era in antidepressant therapy, offering the promise of comparable efficacy to older agents but with a more favorable side-effect profile due to their targeted action on the serotonin transporter. mayoclinic.org The development of these early SSRIs laid the groundwork for the subsequent introduction of widely prescribed second-generation SSRIs such as fluoxetine (B1211875), sertraline, and paroxetine (B1678475). orpdl.orgnih.gov The focus on a single enantiomer, the (S)- form of Alaproclate, also reflected a growing appreciation for stereochemistry in drug design, recognizing that different enantiomers of a chiral drug can have distinct pharmacological properties. nih.gov
Despite its promising pharmacological profile as a selective serotonin reuptake inhibitor, the development of Alaproclate was halted during the preclinical phase. drugbank.comnih.gov Concerns arose from observations of hepatotoxicity in animal studies. drugbank.comnih.gov This finding of potential liver damage was a significant setback and ultimately led to the decision to discontinue its development as a viable antidepressant candidate. This early-stage discontinuation meant that Alaproclate never progressed to widespread clinical trials in humans. nih.gov
In addition to its primary action as an SSRI, further research revealed that Alaproclate also acts as a non-competitive antagonist of the N-methyl-d-aspartate (NMDA) receptor. medchemexpress.comdrugbank.com
Detailed Research Findings
The following tables provide a summary of the key properties and identifiers for Alaproclate Hydrochloride, (S)-.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C13H19Cl2NO2 | acetherapeutics.comdrugbank.com |
| Molecular Weight | 292.2 g/mol | acetherapeutics.comdrugbank.com |
| Appearance | Solid powder | acetherapeutics.com |
| Solubility | Soluble in DMSO | acetherapeutics.com |
Pharmacological Profile
| Target | Action | Notes | Source |
| Serotonin Transporter | Reuptake Inhibitor | Potent and selective | medchemexpress.com |
| NMDA Receptor | Non-competitive Antagonist | IC50 = 1.1 μM in hippocampal neurons | medchemexpress.com |
| K+ Channels | Blocker | Potent blocker of K+ currents | medchemexpress.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
57469-92-8 |
|---|---|
Molecular Formula |
C13H19Cl2NO2 |
Molecular Weight |
292.20 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H/t9-;/m0./s1 |
InChI Key |
OPAKSOWFKIUFNP-FVGYRXGTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl |
Canonical SMILES |
CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-aminopropionic acid-1-(4-chlorophenyl)-2-methyl-2-propyl ester.HCl A 23189 A-23189 alaproclate alaproclate hydrochloride alaproclate hydrochloride, (D)-isomer alaproclate hydrochloride, (L)-isomer alaproclate hydrochloride, (R)- alaproclate hydrochloride, (S)- D-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride L-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Aspects of Alaproclate
General Principles of Alaproclate (B1199957) Synthesis
The synthesis of alaproclate involves a multi-step process that can be approached through various chemical pathways. A common strategy involves the formation of a key tertiary alcohol intermediate, which is then elaborated to the final alaproclate molecule.
Chemical Pathways for Compound Generation
A documented synthetic route for alaproclate begins with the reaction of methyl 4-chlorophenylacetate (B1239117) with a Grignard reagent, specifically methylmagnesium iodide. This reaction forms the tertiary alcohol, 1-(4-chlorophenyl)-2-methyl-2-propanol. wikipedia.org The subsequent step involves the acylation of this alcohol with 2-bromopropionyl bromide to yield an ester intermediate. Finally, treatment of this ester with ammonia (B1221849) results in the formation of alaproclate. wikipedia.org
Another approach involves the synthesis of radiolabeled alaproclate for research purposes. For instance, ³H-alaproclate has been prepared via the hydrogenolysis of a 2,5-dibromo analogue with tritium (B154650) gas. doi.org This dibromo precursor itself is synthesized through a seven-step process starting from 4-chlorotoluene. doi.org
Utilization of Alpha-Amino Acid Esters of Phenethyl Alcohols in Synthesis
The structure of alaproclate is an ester of an alpha-amino acid, specifically alanine (B10760859), and a phenethyl alcohol derivative. nih.govwikipedia.org The synthesis can be viewed as the esterification of 1-(4-chlorophenyl)-2-methyl-2-propanol with a protected alanine derivative. The use of alpha-amino acid esters is a common strategy in the synthesis of various compounds, including peptide-based molecules and other pharmaceuticals. nih.govnih.gov In the context of alaproclate synthesis, the alanine moiety provides the crucial amino group and the chiral center.
Stereochemical Purity and Enantiomeric Forms
The presence of a chiral carbon in the alanine portion of alaproclate means it exists as two enantiomers: (S)-(-)-alaproclate and (R)-(+)-alaproclate. nih.gov The spatial arrangement of the atoms around this chiral center is critical as it dictates the interaction of each enantiomer with its biological targets. mdpi.comnih.gov
Distinction of (S)-(-)-Alaproclate and (R)-(+)-Alaproclate Enantiomers
The two enantiomers of alaproclate, while having the same chemical formula and connectivity, are non-superimposable mirror images of each other. They are distinguished by their opposite effects on plane-polarized light, with the (S)-enantiomer being levorotatory (-) and the (R)-enantiomer being dextrorotatory (+). nih.gov More importantly, they exhibit different potencies and pharmacological activities. nih.gov
Methods for Enantioselective Synthesis or Resolution
To obtain enantiomerically pure forms of alaproclate, either enantioselective synthesis or chiral resolution of a racemic mixture can be employed. wikipedia.org
Enantioselective Synthesis: This approach aims to create a specific enantiomer directly. While specific enantioselective routes for alaproclate are not detailed in the provided search results, general strategies often involve the use of chiral catalysts or chiral starting materials derived from the "chiral pool," such as L-alanine or D-alanine, to guide the stereochemical outcome of the reaction. researchgate.net
Chiral Resolution: This is a common method for separating a racemic mixture into its individual enantiomers. wikipedia.org One established technique is chiral high-performance liquid chromatography (HPLC). mdpi.com This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. mdpi.comchiraltech.com Another classical approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like crystallization. wikipedia.org
Influence of Stereochemistry on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of alaproclate. mdpi.comnih.gov The differential effects of the (S) and (R) enantiomers highlight the stereospecificity of its biological targets.
Research has shown that the effect of alaproclate is stereoselective, with the (S)-(-)-enantiomer being more potent than the (R)-(+)-enantiomer. nih.gov Specifically, in its action as a non-competitive NMDA receptor antagonist, the S-(-)-enantiomer demonstrates greater potency. nih.gov Similarly, when examining its ability to antagonize the effects of harmaline (B1672942) on cGMP levels, S-(-)-alaproclate was found to be 2-5 times more potent than the R-(+)-enantiomer. The (S)-enantiomer is also a potent selective serotonin (B10506) reuptake inhibitor (SSRI) and a blocker of N-methyl-D-aspartate (NMDA) receptor currents in hippocampal neurons. medchemexpress.com
This stereoselectivity is a common phenomenon in pharmacology, where the three-dimensional structure of a drug molecule is crucial for its interaction with chiral biological macromolecules like receptors and enzymes. mdpi.comnih.gov
Table of Enantiomeric Activity
| Enantiomer | Potency as NMDA Receptor Antagonist | Potency in Antagonizing Harmaline-induced cGMP Increase |
| (S)-(-)-Alaproclate | More potent | 2-5 times more potent than (R)-(+)-enantiomer |
| (R)-(+)-Alaproclate | Less potent | Less potent |
Pharmacological Mechanisms of Action of Alaproclate, S : Preclinical Investigations
Serotonin (B10506) (5-HT) Reuptake Inhibition
Alaproclate (B1199957) is recognized as a specific and selective inhibitor of serotonin (5-HT) reuptake, a key mechanism for antidepressant action. nih.govmedchemexpress.comnih.gov Its activity is centered on the serotonin transporter (SERT), effectively increasing the synaptic availability of this neurotransmitter. pharmgkb.org
Preclinical studies have established that Alaproclate is a selective serotonin reuptake inhibitor (SSRI). nih.gov Its mechanism involves blocking the serotonin transporter, a member of the solute carrier 6 (SLC6) family, which is responsible for clearing serotonin from the synaptic cleft back into the presynaptic neuron. pharmgkb.org In vitro binding studies demonstrated that Alaproclate has a negligible effect on various other receptors, including histamine-H1, alpha-1 and alpha-2 adrenergic, and dopamine (B1211576) D2 receptors. nih.gov Furthermore, unlike tricyclic antidepressants, it does not significantly affect muscarinic receptors and shows a contrasting weak affinity for 3H-norzimeldine binding sites when compared to imipramine. nih.gov This selectivity for the serotonin system over other neurotransmitter systems is a defining feature of its pharmacological profile.
The potency of Alaproclate as a 5-HT uptake blocker has been confirmed in both laboratory and living models. In vitro studies using platelet plasma membrane vesicles, which contain the serotonin transporter, have shown that Alaproclate competitively inhibits serotonin transport. capes.gov.br Notably, Alaproclate inhibits this transport process at concentrations lower than those needed to block the binding of the tricyclic antidepressant imipramine, indicating a high degree of potency. capes.gov.br
In vivo studies in rats have further substantiated these findings. nih.gov For instance, Alaproclate was shown to antagonize the effects of 5-HT releasing agents like fenfluramine (B1217885) and p-chloroamphetamine (PCA), which depend on transporter function. nih.gov Conversely, it did not block the effects of direct 5-HT agonists such as LSD and quipazine, confirming that its action is on the uptake mechanism rather than on postsynaptic 5-HT receptors. nih.gov These results provide clear evidence of in vivo 5-HT uptake inhibition in the central nervous system. nih.gov
Preclinical research has revealed that Alaproclate's inhibition of 5-HT uptake is not uniform throughout the central nervous system but displays a distinct regional pattern. In vivo assessments in rats have demonstrated this regional selectivity. The compound was found to be most potent in blocking 5-HT uptake in the hippocampus and hypothalamus. Following these regions, its potency was moderate in the striatum and cerebral cortex. The weakest inhibitory activity was observed in the spinal cord. nih.gov
Regional Potency of Alaproclate in Blocking 5-HT Uptake
| Brain/Neural Region | Potency of 5-HT Uptake Blockade |
|---|---|
| Hippocampus | Most Potent |
| Hypothalamus | Most Potent |
| Striatum | Moderate Potency |
| Cerebral Cortex | Moderate Potency |
| Spinal Cord | Low Potency |
Data sourced from in vivo studies in rats. nih.gov
The interaction of Alaproclate with the serotonin transporter aligns with conceptual models of competitive inhibition. Studies suggest that Alaproclate, other antidepressants, and serotonin itself likely bind to the same site, to overlapping sites, or to sites on the transporter where occupation is mutually exclusive. capes.gov.br This implies that Alaproclate functions by directly occluding the serotonin binding site on the transporter protein. nih.gov
The binding process is complex, with evidence suggesting the involvement of distinct but interacting subsites within the main binding pocket. capes.gov.br Structural models of the human serotonin transporter indicate that SSRIs stabilize the transporter in an outward-open conformation, physically preventing serotonin from binding and being transported. nova.edu The specific interaction of Alaproclate with the transporter competitively blocks the reuptake process, thereby increasing the concentration and duration of serotonin in the synapse. capes.gov.br
N-Methyl-D-Aspartate (NMDA) Receptor Modulation
In addition to its primary action as an SSRI, Alaproclate has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. nih.gov
Alaproclate acts as a potent, reversible, and non-competitive antagonist of the NMDA receptor. nih.gov This means it blocks the receptor's activity without directly competing with the binding of the primary agonists, glutamate (B1630785) and glycine (B1666218). nih.gov Studies on cerebellar granule cells showed that Alaproclate blocked NMDA-induced ion flow in a manner that was not reversible by high concentrations of glycine, confirming its non-competitive mechanism. nih.gov This inhibitory action was found to be stereoselective, with the (S)-enantiomer being more potent than the (R)-enantiomer. nih.gov The antagonism is also reversible, as its inhibitory effect was quickly removed upon perfusion of the cells. nih.gov
NMDA Receptor Antagonism by Alaproclate
| Parameter | Value/Observation |
|---|---|
| Mechanism | Non-competitive antagonist |
| Potency (IC50) | 0.3 µM |
| Stereoselectivity | (S)-enantiomer is more potent |
| Reversibility | Rapidly reversible |
Data from studies on cerebellar granule cells. nih.gov
Stereoselective NMDA Receptor Antagonism by (S)-Alaproclate
Preclinical research has demonstrated that the pharmacological activity of alaproclate at the N-methyl-D-aspartate (NMDA) receptor is stereoselective. The (S)-(-)-enantiomer of alaproclate has been identified as a more potent antagonist of the NMDA receptor compared to the R-(+)-enantiomer. nih.gov This stereoselectivity is reversed for its effects on potassium channels, where the (+)-enantiomer is more potent, indicating that alaproclate's interaction with these two types of ion channels occurs at structurally distinct binding sites. nih.gov The antagonism of the NMDA receptor by alaproclate is characterized as noncompetitive, meaning it does not compete with the agonist binding site for glutamate. nih.gov
Electrophysiological Effects on NMDA-Evoked Currents in Neuronal Cells (e.g., Cultured Rat Hippocampal Neurons, Cerebellar Granule Cells)
Electrophysiological studies using various neuronal cell cultures have elucidated the specific effects of alaproclate on NMDA receptor-mediated currents. In cultured cerebellar granule cells, alaproclate was found to block NMDA-induced changes in membrane potential and intracellular calcium ion flow. nih.gov Further investigations using whole-cell voltage clamp recording techniques on cultured rat hippocampal neurons revealed that alaproclate potently blocks NMDA receptor currents. nih.gov The mechanism of this block appears to be predominantly through an open-channel mechanism, although it can also block closed NMDA channels, albeit at a much slower rate. nih.gov The interaction is reversible, as the inhibitory effect can be rapidly washed out by perfusion. nih.gov
| Neuronal Cell Type | Measured Effect | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cerebellar Granule Cells | Block of NMDA-induced responses | 0.3 | nih.gov |
| Cultured Rat Hippocampal Neurons | Block of NMDA receptor currents | 1.1 | nih.gov |
Analysis of Alaproclate's Impact on Glycine and Magnesium Sensitivity of NMDA Responses
The NMDA receptor possesses distinct modulatory sites, including those for glycine and magnesium. Studies have shown that alaproclate's antagonistic action does not interfere with these sites. The glycine sensitivity of the NMDA response remains unaffected by the presence of alaproclate, and even high concentrations of glycine are unable to reverse the inhibition caused by alaproclate. nih.gov Similarly, alaproclate does not alter the sensitivity of the NMDA receptor responses to magnesium (Mg++). nih.gov This suggests that alaproclate's binding site on the NMDA receptor complex is distinct from the glycine co-agonist site and the magnesium binding site within the channel pore. nih.gov
Potassium Channel Modulation
In addition to its effects on NMDA receptors, alaproclate has been shown to modulate the activity of voltage-dependent potassium (K+) channels.
Inhibition of Depolarization-Induced Voltage-Dependent Potassium Currents
In cultured rat hippocampal neurons, alaproclate produces a concentration-dependent block of the sustained voltage-dependent K+ current that is activated by membrane depolarization. nih.gov Analysis of tail currents and the voltage-dependence of this interaction suggests that alaproclate functions via an open-channel blocking mechanism. nih.gov The IC50 for this effect was determined to be 6.9 µM when the current was activated by depolarization from -60 to +40 mV. nih.gov
Studies Involving Kv1.2 K+ Channel cDNA
To identify the specific potassium channel subtype involved, studies were conducted on fibroblast cells that were transformed to stably express Kv1.2 K+ channels through complementary DNA (cDNA). nih.gov In these cells, alaproclate blocked the sustained voltage-dependent K+ current at concentrations similar to those effective in neurons. nih.gov This finding indicates that the Kv1.2 channel subtype is a target for alaproclate's inhibitory action on potassium currents. nih.gov
| Ion Channel Target | Cell Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Voltage-dependent K+ Current | Cultured Rat Hippocampal Neurons | 6.9 | nih.gov |
| NMDA Receptor Current | Cultured Rat Hippocampal Neurons | 1.1 | nih.gov |
Other Neurotransmitter Receptor Interactions and Specificity
While alaproclate interacts with NMDA receptors and potassium channels, it was initially developed as a selective serotonin reuptake inhibitor (SSRI). nih.govwikipedia.org Beyond its primary action on the serotonin transporter, its specificity has been evaluated across a range of other neurotransmitter receptors. In vitro binding studies have shown that alaproclate has a negligible effect on several other receptor types. nih.gov It is practically devoid of action at 5-HT, histamine-H1, alpha-1 and alpha-2 adrenergic, and dopamine D2 receptors. nih.gov Furthermore, it has a negligible impact on muscarinic acetylcholine (B1216132) receptors. nih.gov Electrophysiological studies have also confirmed its lack of effect on GABA-A receptor currents, even at concentrations up to 100 µM. nih.gov
| Receptor/Transporter | Interaction/Effect | Reference |
|---|---|---|
| Serotonin Transporter | Selective reuptake inhibition | nih.govwikipedia.org |
| NMDA Receptor | Noncompetitive antagonism | nih.gov |
| Voltage-gated K+ Channels (incl. Kv1.2) | Inhibition/Blockade | nih.gov |
| 5-HT Receptors | Practically devoid of action | nih.gov |
| Histamine-H1 Receptors | Practically devoid of action | nih.gov |
| Alpha-1 Adrenergic Receptors | Practically devoid of action | nih.gov |
| Alpha-2 Adrenergic Receptors | Practically devoid of action | nih.gov |
| Dopamine D2 Receptors | Practically devoid of action | nih.gov |
| Muscarinic Receptors | Negligible action | nih.gov |
| GABA-A Receptors | No effect on currents | nih.gov |
Modulation of Sirtuin 1 (SIRT1) Levels
Recent research has identified Alaproclate as a modulator of Sirtuin 1 (SIRT1), a protein implicated in cellular stress resistance and longevity. In a high-throughput screening, Alaproclate (referred to as A03 in the study) was found to increase SIRT1 protein levels in murine neuroblastoma N2a cells that were stably transfected to express human Apolipoprotein E4 (N2a-E4). nih.govresearchgate.net These N2a-E4 cells exhibit significantly lower baseline levels of SIRT1 compared to cells expressing ApoE3. nih.gov
Further investigation into the enantiomers of Alaproclate revealed that the (S)-enantiomer (the L-enantiomer) was more potent in elevating SIRT1 levels in these in vitro models than the (R)-enantiomer. nih.govdntb.gov.ua One report quantified the half-maximal inhibitory concentration (IC50) for Alaproclate to increase SIRT1 levels in N2a-E4 cells as 2.3 μM. smallmolecules.com This effect appears to be specific, as other compounds with similar primary mechanisms, such as the SSRI fluoxetine (B1211875) and the NMDA antagonist memantine, did not enhance SIRT1 levels in the same assay, suggesting the effect is unique to the structural characteristics of Alaproclate. nih.gov
Effects on SIRT1 in Transgenic Animal Models of Neurodegenerative Conditions
Preclinical investigations have explored the effects of Alaproclate hydrochloride, (S)-, on sirtuin 1 (SIRT1), a protein that has garnered significant attention for its potential role in neuroprotection and longevity. Research has specifically examined its impact in a transgenic mouse model of Alzheimer's disease.
One study demonstrated that Alaproclate increases SIRT1 levels in the hippocampus of the FXFAD-ApoE4 transgenic mouse model of Alzheimer's disease. biocat.com In this preclinical model, administration of Alaproclate at a dose of 20 mg/kg twice daily resulted in elevated SIRT1 levels. biocat.com Furthermore, in vitro experiments using N2a murine neuroblastoma cells that express apolipoprotein E4 (ApoE4), a significant genetic risk factor for Alzheimer's disease, showed that Alaproclate increased SIRT1 levels with an IC50 of 2.3 μM. biocat.com
These findings suggest a potential mechanism of action for Alaproclate in neurodegenerative conditions that involves the modulation of SIRT1. SIRT1 is a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, DNA repair, and inflammation, all of which are implicated in the pathology of neurodegenerative disorders. By upregulating SIRT1, Alaproclate may contribute to neuroprotective effects in the context of diseases like Alzheimer's.
It is important to note that Alaproclate was initially developed as a selective serotonin reuptake inhibitor (SSRI) for the treatment of depression. wikipedia.orgnih.govdrugbank.com It also exhibits properties as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. wikipedia.orgmedchemexpress.com The development of Alaproclate was discontinued (B1498344) due to observations of liver complications in rodent studies. wikipedia.org
The table below summarizes the key preclinical findings regarding the effect of Alaproclate on SIRT1.
| Model System | Key Findings | Reference |
| FXFAD-ApoE4 Transgenic Mouse Model of Alzheimer's Disease | Administration of Alaproclate (20 mg/kg twice daily) increased SIRT1 levels in the hippocampus. | biocat.com |
| N2a Murine Neuroblastoma Cells Expressing Apolipoprotein E4 (ApoE4) | Alaproclate increased SIRT1 levels with an IC50 of 2.3 μM. | biocat.com |
Neurochemical and Behavioral Phenotyping in Preclinical Models
Investigations into Brain Biogenic Amine Metabolism In vivo
Studies into the in vivo effects of (S)-Alaproclate hydrochloride on brain biogenic amines have been crucial in defining its mechanism of action. These investigations have primarily focused on its selectivity as a serotonin (B10506) reuptake inhibitor and the consequential changes in neurotransmitter levels in the brain.
This compound demonstrates a high degree of selectivity for the serotonin (5-HT) transporter. In vivo studies have shown that, unlike tricyclic antidepressants such as clomipramine, alaproclate (B1199957) does not block the uptake of norepinephrine (B1679862) (NA). nih.gov Research indicates that alaproclate has a negligible effect on NA uptake mechanisms. nih.gov Similarly, its action on dopamine (B1211576) (DA) uptake is not a significant component of its neurochemical profile, which is characteristic of its classification as a specific 5-HT uptake inhibitor. nih.gov This selectivity for the serotonin system is a defining feature of its pharmacological action.
Cognitive and Neurological Function Studies
The influence of this compound on cognitive and neurological processes has been a specific area of investigation, particularly concerning spatial memory and its potential relevance to neurodegenerative disorders like Alzheimer's disease.
Impact on Spatial Navigation Ability in Rodents
The Morris water maze (MWM) is a widely used task to assess spatial learning and memory in rodents. Research investigating the impact of serotonin reuptake inhibitors on this complex cognitive task has included Alaproclate. Studies have shown that pretraining administration of Alaproclate impaired both the acquisition and navigation phases of the MWM task in rats. researchgate.net This suggests that, under certain experimental conditions, Alaproclate can have a detrimental effect on spatial learning. researchgate.net
Studies in Transgenic Mouse Models of Alzheimer's Disease
The potential therapeutic application of Alaproclate in Alzheimer's disease has been explored, moving from early human studies to more recent investigations in specific animal models. An early study administered Alaproclate to patients with dementia of the Alzheimer type, noting positive effects on emotional functions in some patients. nih.gov
More recently, research has focused on the compound's mechanism of action in relevant transgenic mouse models. In a study using the FXFAD-ApoE4 transgenic mouse model of Alzheimer's disease, Alaproclate was found to increase levels of sirtuin 1 (SIRT1) in the hippocampus. caymanchem.com Sirtuin 1 is a protein that plays a role in cellular regulation and is believed to be involved in neuroprotective pathways. Alaproclate also demonstrated the ability to increase SIRT1 levels in N2a murine neuroblastoma cells that express apolipoprotein E4 (ApoE4), which is a major genetic risk factor for Alzheimer's disease. caymanchem.com These findings suggest a potential molecular mechanism through which Alaproclate could exert beneficial effects in the context of Alzheimer's pathology. caymanchem.com
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Amitriptyline |
| Antipyrine (B355649) |
| Apolipoprotein E4 (ApoE4) |
| Citalopram |
| Clomipramine |
| Clonidine |
| Desipramine |
| Fluoxetine (B1211875) |
| Sirtuin 1 (SIRT1) |
| Substance P |
In vivo Investigations in Non-Mammalian Organisms
Effects on Hemolymph Composition and Acid-Base Homeostasis in Insect Larvae (e.g., Aedes aegypti)
The larval stage of the mosquito Aedes aegypti is remarkably resilient, capable of surviving in aquatic environments with a wide range of pH levels, from acidic (pH 4) to alkaline (pH 11). nih.gov This adaptability necessitates robust physiological mechanisms to maintain internal homeostasis. Serotonin is recognized as a key hormonal regulator of excretory system and midgut transport in insects. nih.gov The physiological importance of this regulation in Aedes aegypti larvae was examined using this compound, a serotonin-selective reuptake inhibitor.
Investigations into the effects of this compound revealed significant alterations in the hemolymph composition and acid-base balance of Aedes aegypti larvae. While the compound did not affect the total body water or the volume of the hemolymph, it did lead to an increase in both the hemolymph's osmotic pressure and its chloride concentrations. nih.gov
The most striking effect observed was on the acid-base homeostasis of the hemolymph. Exposure to this compound induced a biphasic response: a temporary state of alkalosis (an increase in pH) was observed after three hours of exposure, which was then followed by a recovery to a state of acidosis (a decrease in pH) at the twenty-four-hour mark. nih.gov These findings suggest that the primary role of peripheral serotonin in larval mosquitoes is not the regulation of water balance or diuresis, but rather the modulation of hemolymph pH. nih.gov This points to a significant functional plasticity in the endocrine regulation of excretory system function among different insect species. nih.gov
The mechanisms underlying hemolymph pH regulation in Aedes aegypti are complex, involving organs such as the Malpighian tubules and the rectum. biologists.com The larvae employ different strategies to cope with acidic and alkaline environments. For instance, in acidic media, they increase their drinking rate. biologists.com The observed effects of this compound on hemolymph pH suggest an interaction with these intricate regulatory pathways.
Interactive Data Table: Effects of this compound on Aedes aegypti Larvae Hemolymph
| Parameter | Observation | Source |
| Total Body Water | No significant alteration | nih.gov |
| Hemolymph Volume | No significant alteration | nih.gov |
| Hemolymph Osmotic Pressure | Increased | nih.gov |
| Hemolymph Chloride Concentration | Increased | nih.gov |
| Hemolymph pH (3 hours) | Transient alkalosis | nih.gov |
| Hemolymph pH (24 hours) | Acidotic condition | nih.gov |
Comparative Toxicity Studies in Different Ambient pH and Salinity Conditions
The survival of Aedes aegypti larvae exposed to this compound was found to be highly dependent on the pH of the surrounding water. The compound enhanced survival in acidic waters but resulted in significant mortality in neutral and alkaline waters. nih.gov This pH-dependent toxicity highlights the critical interplay between the external environment and the physiological effects of the compound.
The influence of environmental factors like pH and salinity on the toxicity of chemical compounds is a recognized phenomenon in aquatic toxicology. For many substances, toxicity can be altered by these parameters. For instance, the toxicity of some heavy metals to aquatic invertebrates is known to increase at lower pH and salinity levels. However, the effects can be highly specific to the compound and the organism . In the case of this compound and Aedes aegypti larvae, pH is the critical environmental determinant of toxicity.
Interactive Data Table: Survival of Aedes aegypti Larvae Exposed to this compound under Different Environmental Conditions
| Environmental Condition | Effect on Survival | Source |
| Acidic Water (e.g., pH 4) | Enhanced survival | nih.gov |
| Neutral Water (e.g., pH 7) | Significant mortality | nih.gov |
| Alkaline Water (e.g., pH 11) | Significant mortality | nih.gov |
| Varying Salinity | No detectable effect | nih.gov |
Structure Activity Relationships Sar
Elucidation of Structural Determinants for 5-HT Uptake Inhibition
Alaproclate (B1199957) was developed as one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.govnih.gov Its chemical structure, 2-(4-chlorophenyl)-1,1-dimethyl-2-aminopropanoate, contains the necessary components to confer potent and selective inhibition of the serotonin transporter (SERT). researchgate.netnih.gov In vivo studies in rats confirmed that Alaproclate effectively inhibits 5-HT uptake in the central nervous system. researchgate.net
Pharmacophore models for SSRIs, developed through computational studies, help identify the essential structural features required for high-affinity binding to the serotonin transporter. nih.govnih.gov These models generally consist of key features that are present in the Alaproclate molecule. nih.gov
A common pharmacophore model for SSRIs includes:
Two Aromatic Rings or Features (RA): In Alaproclate, the 4-chlorophenyl group serves as a critical aromatic feature. This lipophilic group interacts with hydrophobic pockets within the transporter binding site. The presence of a halogen, such as the chlorine atom at the para-position, is a common feature in many potent SSRIs and can enhance binding affinity. nih.gov
A Positive Ionizable (PI) Group: The primary amine of the alanine (B10760859) ester moiety in Alaproclate is protonated at physiological pH. This positively charged group is crucial for binding, likely forming a salt bridge with a key acidic residue, such as Asp98, in the central binding site of the human serotonin transporter (hSERT). researchgate.net
A Hydrophobic (HY) Region: The gem-dimethyl group on the ethyl-ester portion of Alaproclate contributes to the molecule's hydrophobicity, which can facilitate interactions with hydrophobic residues within the transporter. nih.gov
These features—the halogenated aromatic ring, the hydrophobic components, and the protonated amine—are the primary structural determinants of Alaproclate's ability to selectively inhibit serotonin reuptake.
The mechanism of SSRIs involves blocking the reuptake of serotonin (5-HT) into the presynaptic neuron by binding to the central substrate-binding site of SERT. biorxiv.org To do this effectively, Alaproclate must mimic certain structural and electronic features of serotonin itself.
Molecular modeling studies of serotonin binding to hSERT show that the primary amine of 5-HT forms a critical salt bridge with Asp98, while the indole (B1671886) ring engages in hydrophobic and aromatic interactions within the binding pocket. researchgate.net Alaproclate mimics these interactions: its protonated amine can engage in the same ionic interaction with Asp98, and its 4-chlorophenyl ring can occupy the same hydrophobic pocket as the indole ring of serotonin. The flexible ester linkage in Alaproclate allows it to adopt a conformation that fits optimally within the SERT binding site, effectively competing with and blocking the re-entry of serotonin. nih.gov
Structural Correlates of NMDA Receptor Antagonism
In addition to its primary action as an SSRI, Alaproclate also functions as a potent, reversible, and noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov This dual activity is an important aspect of its pharmacological profile. The antagonism targets the NMDA receptor-coupled ion channel, with studies on rat cerebellar granule cells showing an IC50 value of 0.3 µM for blocking NMDA-induced responses. nih.gov The structure of Alaproclate allows it to interact with the NMDA receptor channel in a way that does not compete with the binding of glutamate (B1630785) or the co-agonist glycine (B1666218). nih.gov
The interaction of Alaproclate with the NMDA receptor is highly dependent on its stereochemistry. Research has demonstrated that the antagonistic effect is stereoselective. nih.gov
| Enantiomer | Potency at NMDA Receptor |
| (S)-(-)-Alaproclate | More Potent |
| (R)-(+)-Alaproclate | Less Potent |
Table 1: Stereoselectivity of Alaproclate at the NMDA Receptor. Data derived from studies on cerebellar granule cells. nih.gov
The (S)-enantiomer is significantly more potent in blocking the NMDA receptor's ion flow than the (R)-enantiomer. nih.gov This stereoselectivity indicates that the binding site for Alaproclate within the NMDA receptor channel has a specific three-dimensional architecture that accommodates the (S)-isomer more favorably. This precise structural requirement underscores the specificity of the drug-receptor interaction.
Relationship Between Molecular Structure and Other Receptor Interactions
A key aspect of Alaproclate's structure-activity relationship is its high selectivity for the serotonin transporter and NMDA receptor over other neurotransmitter receptors. This selectivity is crucial for minimizing off-target side effects. Binding studies have shown that Alaproclate's structure confers a notable lack of affinity for a range of other important central nervous system receptors.
| Receptor/Binding Site | Interaction with Alaproclate |
| Serotonin (5-HT) Receptors | Practically devoid of action |
| Histamine-H1 Receptors | Practically devoid of action |
| Alpha-1 Adrenergic Receptors | Practically devoid of action |
| Alpha-2 Adrenergic Receptors | Practically devoid of action |
| Dopamine (B1211576) D2 Receptors | Practically devoid of action |
| Muscarinic Receptors | Negligible action |
| Noradrenaline (NA) Uptake | Fails to block NA uptake in vivo |
Table 2: Receptor Selectivity Profile of Alaproclate. nih.gov
The molecular structure of Alaproclate, particularly the specific arrangement of its phenyl ring, ester group, and amino acid moiety, is not conducive to high-affinity binding at these other sites. For example, unlike many tricyclic antidepressants, its structure does not interact significantly with adrenergic or muscarinic receptors, which is a direct result of its unique chemical design. nih.gov This high degree of selectivity is a defining feature of its SAR profile.
Computational Approaches to SAR Analysis
Quantitative structure-activity relationship (QSAR) and other computational methods are essential tools for understanding how the chemical structure of a drug class like SSRIs relates to its biological activity. nih.govelsevierpure.comsysrevpharm.org While specific QSAR studies focused solely on Alaproclate are not prominent in the literature, the principles are applied broadly to SSRIs to elucidate their SAR. nih.govnih.gov
Computational approaches used to analyze SSRIs include:
Pharmacophore Modeling: This involves identifying the 3D arrangement of essential chemical features that a molecule must possess to bind to a target like SERT. For SSRIs, models consistently highlight the importance of an aromatic ring, a hydrophobic center, and a protonatable amine, all of which are present in Alaproclate. nih.govnih.gov
Molecular Docking: This technique simulates the binding of a ligand (e.g., Alaproclate) into the 3D structure of its target protein (e.g., a homology model of hSERT). nih.govbiorxiv.org These simulations help visualize how the 4-chlorophenyl ring and the protonated amine of Alaproclate fit into the binding pocket and which amino acid residues they interact with, providing a molecular basis for its inhibitory activity. nih.govresearchgate.net
QSAR Studies: These analyses build mathematical models that correlate variations in the physicochemical properties (like hydrophobicity, electronic effects, and steric parameters) of a series of compounds with their biological activity. elsevierpure.comsysrevpharm.org For SSRIs, QSAR can quantify how substitutions on the phenyl ring (like Alaproclate's chlorine atom) affect binding affinity and selectivity, guiding the design of more potent and specific inhibitors. nih.gov
These computational tools provide a rational framework for understanding the structure-activity relationships of Alaproclate and other SSRIs, complementing experimental data and guiding the development of new therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific Quantitative Structure-Activity Relationship (QSAR) models exclusively for (S)-Alaproclate are not extensively documented in publicly available literature, broad QSAR and pharmacophore models for SERT inhibitors provide significant insight into the structural requirements for binding and inhibition. These models are essential for understanding how molecules like Alaproclate interact with their target and for designing new, more effective antidepressants. nih.govacs.org
3D-QSAR studies on various classes of SERT inhibitors have consistently identified a common pharmacophore. This pharmacophore generally consists of a few key features, all of which are present in the structure of Alaproclate:
A positively ionizable group: This is typically a primary or secondary amine that is protonated at physiological pH. In Alaproclate, this is the primary amine of the alanine ester moiety. This feature is critical for a salt bridge interaction with a key aspartate residue in the transporter's binding site. acs.orgbiorxiv.org
A hydrophobic feature: This is often an aromatic ring system. Alaproclate's 4-chlorophenyl group serves this role, fitting into a hydrophobic pocket within the transporter. acs.org
Halogen substitution: The presence of a halogen on the aromatic ring is a common feature in many potent SSRIs. longdom.org In Alaproclate, the chlorine atom at the para-position of the phenyl ring significantly influences its binding affinity. Studies on other SSRIs, like fluoxetine (B1211875), have shown that a trifluoromethyl group in the para-position results in a 6-fold increase in potency compared to the non-fluorinated parent compound, highlighting the importance of electron-withdrawing groups at this position. longdom.org
QSAR models for SERT inhibitors often incorporate various molecular descriptors to predict biological activity (e.g., pIC50 or pKi). These descriptors quantify physicochemical properties such as hydrophobicity, electronic effects, and steric factors.
| Pharmacophore Feature | Description | Corresponding Group in Alaproclate | Predicted Contribution to Activity |
|---|---|---|---|
| Positively Ionizable Group | An amine capable of being protonated at physiological pH. | Primary amine (-NH2) on the alaninate (B8444949) moiety. | Forms a critical ionic bond with Asp98 in the SERT binding site. |
| Aromatic/Hydrophobic Group | A phenyl or other aromatic system that engages in hydrophobic interactions. | 4-chlorophenyl group. | Occupies a hydrophobic pocket, contributing to binding affinity. |
| Electron-Withdrawing Group | A halogen or similar group on the aromatic ring. | Chlorine atom at the para-position. | Enhances binding affinity and selectivity for SERT. longdom.org |
| Hydrogen Bond Acceptor | An electronegative atom capable of accepting a hydrogen bond. | Ester carbonyl oxygen (C=O). | Potential interaction with hydrogen bond donors in the binding site. |
The development of these QSAR models relies on correlating the structural features of a library of compounds with their measured activity at SERT. eurekaselect.com Although Alaproclate itself was developed before the widespread use of such computational methods, its structure conforms well to the models derived from later generations of SSRIs.
Ligand-Receptor Interaction Modeling
Molecular docking and dynamics simulations, often guided by crystal structures of the bacterial homolog LeuT or, more recently, the human SERT (hSERT), have provided a detailed picture of how SSRIs bind. biorxiv.orgnih.govnih.gov These models explain the molecular basis for the structure-activity relationships observed in QSAR studies. For (S)-Alaproclate, a likely binding mode can be inferred from studies on other SSRIs like paroxetine (B1678475), sertraline, and citalopram. nih.gov
SSRIs bind directly within the central substrate-binding site (S1) of SERT, blocking the reuptake of serotonin. williams.edu This site is located within the transmembrane domain of the protein. The binding of Alaproclate is stabilized by a network of specific interactions with key amino acid residues.
Key Interactions of Alaproclate with the SERT S1 Binding Site (Inferred):
Ionic Bond: The protonated primary amine of the (S)-alanine moiety is predicted to form a strong salt bridge with the carboxylate side chain of Aspartate 98 (Asp98) in transmembrane helix 1 (TM1). This interaction is considered a primary anchor point for virtually all substrates and inhibitors of monoamine transporters. biorxiv.orgresearchgate.net
Hydrophobic Interactions: The 4-chlorophenyl ring fits into a hydrophobic pocket. Based on the binding of other SSRIs, this pocket is lined by residues such as Isoleucine 172 (Ile172) , Tyrosine 176 (Tyr176) , and Phenylalanine 335 (Phe335) . nih.govresearchgate.net The chlorine atom likely enhances these interactions and provides specificity. In the LeuT model, the halogenated rings of SSRIs interact with residues like Leu25, Gly26, Leu29, and Tyr108. nih.gov
Hydrogen Bonding: The carbonyl oxygen of the ester group in Alaproclate may act as a hydrogen bond acceptor, potentially interacting with the side chain of a residue like Serine 336 (Ser336) . researchgate.net
Van der Waals Contacts: The neopentyl portion [-(C(CH3)2)CH2-] of the molecule, which connects the ester to the chlorophenyl ring, would establish numerous van der Waals contacts with surrounding nonpolar residues, further stabilizing the complex.
Molecular modeling studies have shown that the binding of inhibitors like SSRIs stabilizes the transporter in an outward-open conformation, which prevents the conformational changes necessary for serotonin transport. The precise orientation, or "pose," of the inhibitor within the binding site is critical for high-affinity binding. For instance, extensive computational and experimental work on paroxetine has explored different possible orientations within the S1 site, highlighting the complexity of these interactions. nih.govnih.govbiorxiv.org
| Alaproclate Moiety | Interacting hSERT Residue (Predicted) | Type of Interaction | Reference in other SSRIs |
|---|---|---|---|
| Protonated Primary Amine (-NH3+) | Asp98 | Ionic Bond (Salt Bridge) | Universal anchor point for SSRIs and substrates. biorxiv.orgresearchgate.net |
| 4-Chlorophenyl Ring | Ile172 | Hydrophobic | Forms part of the central binding pocket. researchgate.net |
| Tyr176 | Hydrophobic / π-π Stacking | Part of the extracellular gate. nih.gov | |
| Phe335 | Hydrophobic / π-π Stacking | Critical for inhibitor binding. nih.govresearchgate.net | |
| Ester Carbonyl (C=O) | Ser336 | Hydrogen Bond | Potential H-bond acceptor interaction. researchgate.net |
| Neopentyl Group | Various nonpolar residues | Van der Waals | General hydrophobic stabilization. |
The stereochemistry of Alaproclate is also crucial. The "(S)-" designation refers to the stereocenter at the alpha-carbon of the alanine component. Enantioselectivity is common for SERT inhibitors, where one enantiomer typically exhibits significantly higher affinity than the other, as is seen with escitalopram (B1671245) (S-citalopram) versus its R-enantiomer. researchgate.net This selectivity arises because the chiral arrangement of substituents in the (S)-enantiomer achieves a more optimal fit and stronger interactions with the asymmetric architecture of the SERT binding pocket.
Metabolic Pathways and Pharmacokinetics: Preclinical and in Vitro Analysis
Metabolic Fate in Animal Models and In vitro Systems
The metabolism of (S)-Alaproclate hydrochloride involves several biochemical transformations, primarily occurring in the liver. The primary metabolic pathways for many xenobiotics, including alaproclate (B1199957), involve Phase I and Phase II reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups, preparing the compound for Phase II conjugation reactions, which increase water solubility and facilitate excretion.
Specific metabolites of this compound have not been extensively detailed in publicly available literature. However, based on its chemical structure, which includes an ester linkage and an amino group, several metabolic pathways can be predicted.
Potential metabolic reactions include:
Ester Hydrolysis: The ester functional group in alaproclate is susceptible to hydrolysis by esterases, which are abundant in the liver and plasma. This reaction would cleave the molecule, yielding 2-amino-propanoic acid (alanine) and 1-(4-chlorophenyl)-2-methylpropan-2-ol.
N-Dealkylation: The primary amine group could potentially undergo N-dealkylation, a common metabolic pathway for many drugs. This process is typically catalyzed by cytochrome P450 enzymes.
Aromatic Hydroxylation: The chlorophenyl ring of alaproclate could be a site for hydroxylation, another common metabolic transformation mediated by cytochrome P450 enzymes.
It is important to note that without specific experimental data from preclinical studies in animal models (e.g., rats, dogs, monkeys) or in vitro systems (e.g., liver microsomes, hepatocytes), the exact metabolic profile of this compound remains speculative.
The cytochrome P450 (CYP450) superfamily of enzymes is a critical component of Phase I drug metabolism. Studies have indicated the involvement of the cytochrome P-450 enzyme system in the biotransformation of alaproclate. While the specific isoforms responsible for its metabolism have not been definitively identified in the available literature, it is known that various CYP enzymes are involved in the metabolism of other SSRIs. For instance, CYP2D6, CYP2C19, and CYP3A4 are major enzymes in the metabolism of many antidepressants. Given that alaproclate inhibits oxidative drug-metabolizing enzymes, it is highly likely that it is also a substrate for one or more CYP450 isoforms.
Inhibition of Drug-Metabolizing Enzyme Activity
A significant aspect of the pharmacokinetic profile of this compound is its interaction with drug-metabolizing enzymes.
Research has demonstrated that alaproclate acts as a non-selective inhibitor of oxidative drug-metabolizing enzymes. nih.gov In a study involving healthy volunteers, the administration of alaproclate led to a reduction in the total plasma clearance of antipyrine (B355649) and the formation of its metabolites. nih.gov Antipyrine is a probe drug used to assess the activity of various drug-metabolizing enzymes. The observed reduction in its clearance indicates a broad inhibitory effect of alaproclate on the enzymes responsible for antipyrine's metabolism, which are primarily various cytochrome P450 isoforms.
The inhibition of drug-metabolizing enzymes by alaproclate has been characterized as reversible. nih.gov This means that the inhibitory effect is not permanent and enzyme activity can be restored upon the removal of the inhibitor. The extent of inhibition was found to be dependent on the plasma concentration of alaproclate, which is a hallmark of reversible inhibition. nih.gov Following the cessation of alaproclate administration, the clearance of antipyrine and its metabolites returned to pre-treatment levels, further confirming the reversible nature of the enzyme inhibition. nih.gov
Table 1: Summary of Alaproclate's Inhibitory Effects on Drug Metabolism
| Feature | Finding | Citation |
| Type of Inhibition | Non-selective inhibition of oxidative drug-metabolizing enzymes | nih.gov |
| Nature of Inhibition | Reversible | nih.gov |
| Concentration Dependence | Extent of inhibition is dependent on plasma alaproclate concentration | nih.gov |
Metabolic Fingerprinting in Preclinical Studies
Metabolic fingerprinting is a modern metabolomics approach used to obtain a characteristic metabolic profile of a biological system in response to a chemical substance. This technique can provide a comprehensive overview of the metabolic changes induced by a drug candidate.
There is no publicly available information on the use of metabolic fingerprinting to analyze the preclinical metabolism of this compound. Such studies, were they to be conducted, could provide valuable insights into the full range of metabolic pathways affected by alaproclate and potentially identify novel biomarkers of its effects.
Analysis of Metabolite Changes in Relevant Biological Matrices
Comprehensive studies detailing the specific metabolites of this compound and their quantitative changes in various biological matrices such as plasma, urine, or liver microsomes from preclinical or in vitro experiments are not readily found in the reviewed literature. The development of Alaproclate was discontinued (B1498344) due to observations of liver complications in rodent studies, a factor that may have influenced the public dissemination of detailed metabolic data.
General principles of drug metabolism suggest that this compound, as an ester and an amine-containing compound, would likely undergo hydrolysis of the ester group and N-dealkylation or other modifications to the amino group. However, without specific studies, the exact metabolites, the enzymes involved (such as cytochrome P450 isoenzymes or esterases), and their relative abundance in different biological systems remain speculative.
Clinical studies on Alaproclate were more focused on its pharmacodynamic effects, such as the inhibition of serotonin (B10506) reuptake and the resulting changes in the concentrations of neurotransmitter metabolites like 5-hydroxyindoleacetic acid (5-HIAA) in the cerebrospinal fluid of patients. There is a notable absence of published preclinical studies that specifically identify and quantify the direct metabolites of this compound in biological samples.
Due to the lack of available data, a detailed data table of metabolite changes in relevant biological matrices cannot be constructed. Further research would be required to elucidate the complete metabolic profile of this compound.
Advanced Research Perspectives and Comparative Studies
Comparative Pharmacology with Other Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs)
Alaproclate (B1199957), a selective serotonin reuptake inhibitor (SSRI), was developed in the 1970s by the Swedish pharmaceutical company Astra AB. wikipedia.org It was one of the first SSRIs, alongside zimelidine and indalpine. wikipedia.org While newer SSRIs are generally preferred due to better tolerability, comparing Alaproclate to other drugs in its class provides valuable insights into its unique properties. nih.govnih.gov
Alaproclate distinguishes itself from other SSRIs through its specific receptor profile. In vitro studies have shown that it has a negligible effect on various receptors, including serotonin, histamine-H1, alpha-1 and alpha-2 adrenergic, and dopamine (B1211576) D2 receptors. nih.gov It also demonstrates a weak affinity for muscarinic receptors, unlike tricyclic antidepressants. nih.gov This high selectivity for the serotonin transporter (SERT) is a key feature. nih.govnih.gov
Preclinical studies have highlighted Alaproclate's distinct efficacy profile. For instance, it displays regional selectivity in blocking serotonin uptake in the brain, being most potent in the hippocampus and hypothalamus. nih.gov Furthermore, Alaproclate has been shown to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a characteristic not shared by all SSRIs. wikipedia.orgnih.gov The (S)-enantiomer of Alaproclate is more potent in this antagonistic action than the (R)-(+)-enantiomer. nih.gov
| Feature | Alaproclate | Other SSRIs (General) |
| Primary Mechanism | Selective Serotonin Reuptake Inhibitor | Selective Serotonin Reuptake Inhibitor |
| Receptor Affinity | Low affinity for most other receptors | Varies by specific drug; some have affinity for other receptors (e.g., muscarinic, adrenergic) |
| NMDA Receptor Activity | Non-competitive antagonist | Generally do not have significant direct NMDA receptor activity |
| Regional Brain Selectivity | Potent in hippocampus and hypothalamus | Varies by specific drug |
Investigation of Alaproclate's Multi-Target Profile
Alaproclate's pharmacological actions extend beyond simple serotonin reuptake inhibition, exhibiting a multi-target profile that has been a subject of research.
Research indicates that Alaproclate's effects may stem from the interplay of its different targets. It is a potent SSRI and also a non-competitive NMDA receptor antagonist. wikipedia.orgnih.govmedchemexpress.com The (S)-enantiomer is particularly effective in blocking NMDA receptor currents in hippocampal neurons. medchemexpress.com This dual action on both the serotonin and glutamate (B1630785) systems could offer synergistic therapeutic effects. The interaction between NMDA receptor antagonists and other neurotransmitter systems has been explored in preclinical models, suggesting that combined actions can lead to enhanced effects. nih.gov
Furthermore, the modulation of Sirtuin 1 (SIRT1), an enzyme involved in cellular regulation, presents another layer to Alaproclate's profile. While direct studies linking Alaproclate to SIRT1 modulation are not extensively detailed in the provided results, the neuroprotective effects of SIRT1 activation, particularly in the context of NMDA-induced excitotoxicity, are well-documented. nih.gov Given Alaproclate's NMDA antagonistic properties, investigating a potential indirect influence on SIRT1 pathways is a logical area for future research. The neuroprotective actions of SIRT1 are partly mediated by inhibiting p53 acetylation, a mechanism that could be relevant to the cellular effects of NMDA receptor blockade. nih.gov
Potential for Scaffold Derivatization and Novel Agent Development
The chemical structure of Alaproclate serves as a promising scaffold for the creation of new therapeutic agents.
Structure-activity relationship (SAR) studies are fundamental to drug discovery, exploring how a molecule's chemical structure relates to its biological activity. automate.video By making systematic modifications to a lead compound like Alaproclate, researchers can aim to enhance potency, improve selectivity, and reduce toxicity. automate.video The principles of SAR can be applied to Alaproclate's scaffold to design novel compounds. nih.govnih.govyoutube.com For example, altering substituents on the phenyl ring or modifying the amino acid portion of Alaproclate could lead to derivatives with optimized pharmacological profiles. nih.gov This approach has been successfully used in developing new drugs in various therapeutic areas, including antibiotics and HIV protease inhibitors. automate.videonih.gov
Application of Advanced Methodologies in Alaproclate Research
Modern research on Alaproclate and its derivatives benefits from a range of advanced scientific techniques. These methodologies allow for a deeper understanding of its mechanisms of action and potential therapeutic applications.
Advanced in vitro assays, such as high-throughput screening and detailed electrophysiological recordings from cultured neurons, can precisely characterize the pharmacological effects of Alaproclate and its analogs on various ion channels and receptors. medchemexpress.com Computational methods like molecular docking simulations can predict how these compounds bind to their target proteins, guiding the design of more potent and selective molecules. nih.gov Furthermore, sophisticated preclinical behavioral models in rodents are crucial for evaluating the antidepressant-like and other central nervous system effects of new chemical entities derived from the Alaproclate scaffold. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Synthetic Organic Chemistry
Predicting Compound Activity: Machine learning models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are being developed to predict the biological activity of new molecules. mdpi.comnih.gov For SSRIs, QSAR models can analyze vast datasets of compounds to identify the structural features essential for potent inhibition of the serotonin transporter (SERT). mdpi.comnih.govresearchgate.net By inputting a proposed structure, these models can estimate its likely affinity (pKi) and inhibitory concentration (pIC50), allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.comnih.gov This predictive power helps to streamline the drug discovery pipeline, focusing laboratory efforts on compounds with the highest probability of success.
The table below summarizes the performance of recently developed QSAR models for predicting activity at serotonin (SERT) and norepinephrine (B1679862) (NET) transporters, showcasing the predictive accuracy of these machine learning tools.
| Model Target | Performance Metric | Value | Reference |
| SERT | R²test (pKi) | 0.828 | mdpi.comnih.gov |
| SERT | RMSEtest (pKi) | 0.540 | mdpi.comnih.gov |
| SERT | R²test (pIC50) | 0.678 | mdpi.comnih.gov |
| SERT | RMSEtest (pIC50) | 0.645 | mdpi.comnih.gov |
| NET | R²test (pKi) | 0.709 | mdpi.comnih.gov |
| NET | RMSEtest (pKi) | 0.590 | mdpi.comnih.gov |
| NET | R²test (pIC50) | 0.640 | mdpi.comnih.gov |
| NET | RMSEtest (pIC50) | 0.678 | mdpi.comnih.gov |
This data demonstrates the strong predictive capability of machine learning models in assessing the potential of new antidepressant compounds.
Computational Chemistry for Reaction Prediction and Optimization
Computational chemistry provides powerful tools for understanding and optimizing chemical reactions at a molecular level. While the classical synthesis of alaproclate involves a Grignard reaction, modern computational methods could be applied to refine and enhance such processes, particularly concerning stereoselectivity and yield. nih.govnih.gov
Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods allow chemists to model reaction mechanisms in detail. researchgate.net For the Grignard addition step in the synthesis of alaproclate's tertiary alcohol intermediate, computational analysis could elucidate the structure of key transition states and intermediates. nih.govresearchgate.net This insight is crucial for understanding the factors that control stereoselectivity, enabling the rational design of chiral ligands or catalysts to favor the formation of the desired enantiomer. nih.gov
Optimization of Reaction Conditions: Computational models can predict how changes in solvents, temperature, or reagents will affect reaction outcomes. researchgate.net This predictive capability allows for the in silico optimization of reaction conditions before extensive laboratory work is undertaken, saving time and resources. For instance, modeling the Grignar-based synthesis of chiral tertiary alcohols can help identify the optimal ligand structure to maximize enantiomeric excess. nih.gov
The use of computational tools is not limited to existing synthetic routes. They are also instrumental in designing entirely new pathways. By simulating the feasibility of novel chemical transformations, computational chemistry helps to expand the synthetic chemist's toolkit, paving the way for more efficient and innovative syntheses of complex molecules like (S)-Alaproclate.
Asymmetric Synthesis and Catalysis in Chemical Compound Development
The development of enantiomerically pure drugs is a cornerstone of modern pharmaceutical chemistry, as different enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles. mdpi.comnih.gov The synthesis of (S)-Alaproclate requires precise control over its stereochemistry. Asymmetric synthesis, or enantioselective synthesis, offers sophisticated strategies to produce a single enantiomer preferentially, bypassing the need for classical resolution of a racemic mixture. wikipedia.orgchiralpedia.com
Catalytic Asymmetric Synthesis: This approach utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. chiralpedia.com Several powerful strategies have emerged:
Metal-Catalyzed Reactions: Transition metal complexes with chiral ligands are highly effective for a wide range of asymmetric transformations. nih.govfrontiersin.org For example, the palladium-catalyzed Heck reaction can be used to form key C-C bonds, and subsequent asymmetric hydrogenation can establish the chiral center with high enantioselectivity, offering a modern alternative for synthesizing α-amino acid derivatives. nih.govnih.gov
Organocatalysis: This branch of catalysis uses small, metal-free organic molecules to induce chirality. frontiersin.orgrsc.org Chiral phosphoric acids, for instance, have been successfully used as catalysts for the asymmetric N-H insertion reactions of sulfoxonium ylides to produce enantioenriched α-amino esters, a core structural motif in alaproclate. rsc.org This method avoids the use of potentially toxic and expensive metal catalysts. rsc.org
Biocatalysis: Enzymes are nature's catalysts and offer unparalleled stereoselectivity under mild conditions. mdpi.comfrontiersin.org Lipases, for example, can be used for the kinetic resolution of racemic intermediates, a technique that has been applied in the synthesis of other chiral drugs like Vaborbactam. nih.gov
The table below compares different catalytic asymmetric methods applicable to the synthesis of chiral building blocks relevant to (S)-Alaproclate.
| Catalytic Method | Key Transformation | Typical Catalyst/Reagent | Advantage |
| Metal Catalysis | Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | High efficiency and enantioselectivity |
| Organocatalysis | Asymmetric N-H Insertion | Chiral Phosphoric Acid | Metal-free, environmentally benign |
| Biocatalysis | Enantioselective Resolution | Lipase enzymes | High stereospecificity, mild conditions |
These advanced catalytic methods represent a significant leap forward from the synthetic strategies available when alaproclate was first developed, offering more efficient, sustainable, and highly selective routes to chiral pharmaceuticals. mdpi.comchiralpedia.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
